molecular formula C20H18N2O6 B2659672 [1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] 2-(4-formylphenoxy)acetate CAS No. 1111490-04-0

[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] 2-(4-formylphenoxy)acetate

Cat. No. B2659672
CAS RN: 1111490-04-0
M. Wt: 382.372
InChI Key: BFFAIYSGXJSQMP-UHFFFAOYSA-N
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Description

“[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] 2-(4-formylphenoxy)acetate” is a chemical compound that contains a 3,4-dihydroquinoxalin-2-one moiety . The dihydroquinoxalin-2-ones are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . They are of broad interest due to their potential therapeutic properties, particularly antiviral and anti-inflammatory activities .


Synthesis Analysis

The synthesis of 3,4-dihydroquinoxalin-2-ones has been achieved through various methods. One approach involves the coupling/cyclization of chiral pool amino acids . Another method involves Michael addition/cyclization cascades . Other synthetic approaches include multicomponent couplings, Bargellini reaction, or photochemical reduction .


Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydroquinoxalin-2-ones are diverse. They include coupling/cyclization of chiral pool amino acids, Michael addition/cyclization cascades, multicomponent couplings, Bargellini reaction, or photochemical reduction .

Scientific Research Applications

Anti-inflammatory and Analgesic Agents Synthesis

A novel series of compounds, related to the target compound through their structural features and synthetic routes, have been synthesized to explore their potential as safer anti-inflammatory and analgesic agents. These compounds have demonstrated promising anti-inflammatory activity in carrageenan-induced rat paw edema tests and significant analgesic activity in acetic acid-induced writhing tests, indicating their potential application in developing new therapeutic agents (Husain et al., 2008).

Crystal Structure Analysis

Research into the crystal structure of related compounds has provided insights into their molecular packing and potential interactions, which is crucial for understanding their chemical behavior and potential applications in material science and drug design. For instance, the crystal structure analysis of ethyl 2,2-di­­hy­droxy-2-(3-oxo-3,4-di­hydro­quinoxalin-2-yl)­acetate revealed short intramolecular contacts and intermolecular hydrogen bonds, aiding in the prediction of its reactivity and interaction with biological molecules (Ferfra et al., 2000).

Inhibitor Activity for c-Jun N-terminal Kinases

Newly synthesized quinoxalines derivatives have been characterized to evaluate their potential as inhibitors for c-Jun N-terminal kinases (JNK1), a target of interest for therapeutic intervention in various diseases. The structural analysis and molecular docking studies suggest these compounds' efficacy in inhibiting JNK1, highlighting the role of such compounds in designing new inhibitors for disease treatment (Abad et al., 2020).

Antimicrobial Activity

The synthesis and evaluation of novel quinoxaline derivatives, including those with structures closely related to the target compound, have demonstrated antimicrobial activity. These findings support the potential use of such compounds in developing new antimicrobial agents to combat resistant bacterial and fungal strains (Moustafa & Elossaily, 2002).

Synthesis of Heterocyclic Systems

The target compound's structural framework serves as a precursor in synthesizing complex heterocyclic systems, highlighting its utility in organic synthesis and the development of compounds with potential biological activities. The efficient assembly of these systems through multi-component reactions underlines the versatility of quinoxaline derivatives in synthetic chemistry (Sharafi & Piltan, 2016).

Future Directions

The future directions for the study of “[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] 2-(4-formylphenoxy)acetate” and similar compounds could involve further exploration of their therapeutic properties, particularly their antiviral and anti-inflammatory activities . Additionally, the development of new synthetic approaches could also be a focus of future research .

properties

IUPAC Name

[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] 2-(4-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-13(28-19(25)12-27-15-8-6-14(11-23)7-9-15)20(26)22-10-18(24)21-16-4-2-3-5-17(16)22/h2-9,11,13H,10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFAIYSGXJSQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(=O)NC2=CC=CC=C21)OC(=O)COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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